molecular formula C37H67ClO4 B1146962 rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol CAS No. 1246833-87-3

rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol

Cat. No.: B1146962
CAS No.: 1246833-87-3
M. Wt: 611.4 g/mol
InChI Key: KBIIPAPVKFNOGB-BCTRXSSUSA-N
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Description

rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol: is a synthetic lipid compound that has garnered significant attention due to its biochemical and physiological effects. As a member of the chlorinated lipids family, it possesses notable anti-inflammatory and anti-tumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol typically involves the esterification of 3-chloropropane-1,2-diol with palmitic acid and linoleic acid. The reaction is catalyzed by an acid or base, and the conditions are carefully controlled to ensure the formation of the desired product .

Industrial Production Methods: : Industrial production of this compound involves large-scale esterification processes, often utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The product is then purified through distillation or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: : rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and reaction time being critical factors .

Major Products: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds where the chlorine atom is replaced by other functional groups .

Properties

CAS No.

1246833-87-3

Molecular Formula

C37H67ClO4

Molecular Weight

611.4 g/mol

IUPAC Name

(1-chloro-3-hexadecanoyloxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C37H67ClO4/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,35H,3-10,12,14-16,19-34H2,1-2H3/b13-11-,18-17-

InChI Key

KBIIPAPVKFNOGB-BCTRXSSUSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCC=CCCCCC

Origin of Product

United States

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